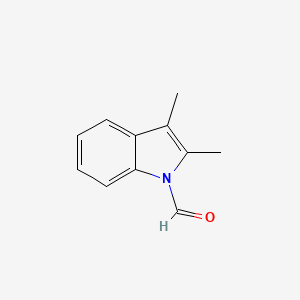

2,3-Dimethylindole-1-carbaldehyde

Descripción

2,3-Dimethylindole-1-carbaldehyde is a substituted indole derivative characterized by methyl groups at the 2- and 3-positions of the indole ring and an aldehyde functional group at position 1. The presence of methyl substituents introduces steric effects and modulates electron density across the aromatic system, while the aldehyde group at position 1 enhances electrophilicity, making it reactive toward nucleophiles. The molecular formula is hypothesized to be C₁₁H₁₁NO (molecular weight ≈ 175.22 g/mol), based on comparisons with structurally related compounds .

Propiedades

Número CAS |

41601-98-3 |

|---|---|

Fórmula molecular |

C11H11NO |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

2,3-dimethylindole-1-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-8-9(2)12(7-13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |

Clave InChI |

DKHGDEYCBJPSQS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N(C2=CC=CC=C12)C=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-1-carbaldehyde typically involves the oxidation of 2,3-Dimethylindole. One common method is the oxidation using peroxodisulphate and peroxomonosulphate anions . The reaction conditions often include a controlled temperature and the presence of specific catalysts to ensure the selective formation of the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylindole-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of different functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Peroxodisulphate, peroxomonosulphate anions.

Reduction: Hydrogenation using catalysts like Ru/Al2O3.

Substitution: Benzoyl nitrate for nitro derivatives

Major Products:

Oxidation: 2-Methylindole-2-carbaldehyde.

Reduction: 2,3-Dimethylindole alcohols.

Substitution: 3-Methyl-2-nitroindole

Aplicaciones Científicas De Investigación

2,3-Dimethylindole-1-carbaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is crucial in its biological activities, such as enzyme inhibition and receptor modulation .

Comparación Con Compuestos Similares

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : Unlike 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (Cl and COOH at positions 7 and 2, respectively ), this compound lacks electron-withdrawing groups, which may enhance its nucleophilic aromatic substitution reactivity.

- Steric Considerations: The dual methyl groups at positions 2 and 3 in the target compound create significant steric hindrance compared to mono-methyl or ethyl/propyl-substituted analogs (e.g., 1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde ). This could limit accessibility to the aldehyde group in reactions.

Aldehyde Position

The aldehyde at position 1 in the target compound contrasts with its position 3 in most analogs (e.g., 2,7-Dimethyl-1-propyl-1H-indole-3-carbaldehyde ).

Ring Saturation

1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde features a partially saturated indole ring, reducing aromaticity and increasing conformational flexibility. This contrasts with the fully aromatic structure of this compound, which may exhibit stronger π-π stacking interactions.

Research Findings and Implications

While the provided evidence lacks explicit experimental data for this compound, structural comparisons suggest:

Reactivity : The aldehyde at position 1 may render the compound more reactive in condensation or nucleophilic addition reactions compared to position 3 analogs.

Solubility : Methyl groups could reduce solubility in polar solvents compared to compounds with hydrophilic substituents (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid ).

Biological Activity : Fluorine in 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde enhances bioavailability, a feature absent in the target compound, which may limit its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.